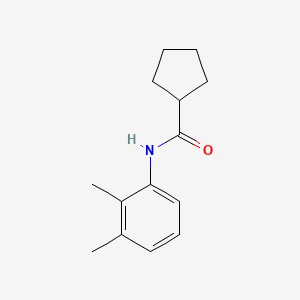![molecular formula C16H18FNO2 B5774804 3-[5-(4-fluorophenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5774804.png)
3-[5-(4-fluorophenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(4-fluorophenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid is a synthetic compound used in scientific research. It is also known as FPP or Fluoropropylpyrrolidinylpropanoic acid. FPP is a derivative of the neurotransmitter glutamate and is commonly used as a tool compound to study the function of glutamate receptors.
Mécanisme D'action
FPP acts as an agonist of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in the regulation of various physiological processes, including synaptic plasticity, learning, and memory. FPP binds to mGluR5 and activates it, leading to downstream signaling events.
Biochemical and Physiological Effects:
FPP has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of various ion channels and receptors, including NMDA receptors and GABA receptors. FPP has also been shown to have neuroprotective effects in various models of neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
FPP is a useful tool compound for studying the function of glutamate receptors. Its high potency and selectivity for mGluR5 make it a valuable tool for investigating the role of this receptor in various physiological processes. However, FPP has some limitations. It is a synthetic compound that may not accurately reflect the activity of endogenous glutamate. Additionally, FPP may have off-target effects that could confound experimental results.
Orientations Futures
There are many potential future directions for research involving FPP. One area of interest is the development of new compounds that target glutamate receptors with greater selectivity and potency. Another area of interest is the investigation of the role of glutamate receptors in various disease states, including neurodegenerative diseases and psychiatric disorders. FPP may also be useful in the development of new therapies for these conditions.
Méthodes De Synthèse
FPP is synthesized through a multi-step process that involves the coupling of a fluorinated phenyl ring with a pyrrolidine ring. The final product is obtained through purification and isolation techniques. The synthesis of FPP is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
FPP is widely used in scientific research to study the function of glutamate receptors. It is commonly used as a tool compound to investigate the role of these receptors in various physiological processes. FPP is also used to study the effects of drugs that target glutamate receptors.
Propriétés
IUPAC Name |
3-[5-(4-fluorophenyl)-1-propylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-2-11-18-14(8-10-16(19)20)7-9-15(18)12-3-5-13(17)6-4-12/h3-7,9H,2,8,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJZVQVXKVWEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=C1C2=CC=C(C=C2)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine](/img/structure/B5774747.png)


![N,2,5-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5774765.png)
![ethyl 2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5774788.png)

![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide](/img/structure/B5774809.png)

![N-isobutyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5774820.png)
![3-[(4-acetylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5774839.png)